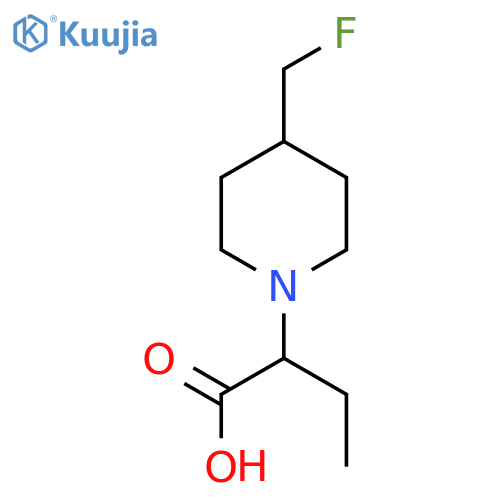

Cas no 2000315-87-5 (2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid)

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid

- F1907-4442

- 2000315-87-5

- 2-[4-(fluoromethyl)piperidin-1-yl]butanoic acid

- AKOS026708903

- 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid

-

- インチ: 1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-8(7-11)4-6-12/h8-9H,2-7H2,1H3,(H,13,14)

- InChIKey: WVAWPXBPUNTGBP-UHFFFAOYSA-N

- ほほえんだ: FCC1CCN(C(C(=O)O)CC)CC1

計算された属性

- せいみつぶんしりょう: 203.13215698g/mol

- どういたいしつりょう: 203.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 40.5Ų

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F174551-500mg |

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |

2000315-87-5 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F1907-4442-0.5g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-4442-10g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | F174551-100mg |

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |

2000315-87-5 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Life Chemicals | F1907-4442-5g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-4442-0.25g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-4442-1g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| TRC | F174551-1g |

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |

2000315-87-5 | 1g |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F1907-4442-2.5g |

2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |

2000315-87-5 | 95%+ | 2.5g |

$802.0 | 2023-09-07 |

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acidに関する追加情報

2-(4-(フルオロメチル)ピペリジン-1-イル)ブタン酸(CAS No. 2000315-87-5)の総合解説:特性・応用・研究動向

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid(CAS 2000315-87-5)は、有機化学および医薬品研究分野で注目されるフッ素含有ピペリジン誘導体です。そのユニークな分子構造(ピペリジン環にフルオロメチル基とカルボン酸を有する)は、創薬化学における標的分子としての潜在能力を高めており、近年AIドリブン創薬や構造活性相関(SAR)研究の文脈で頻繁に言及されています。

本化合物の物理化学的性質は、医薬品開発プロセスにおいて重要な指標となります。例えば、LogP値や水溶性はADME特性(吸収・分布・代謝・排泄)に直結するため、コンピュテーショナルケミストリーを用いた予測手法が2023年以降の研究トレンドとして急増しています。特にフッ素原子の導入は、代謝安定性の向上やタンパク質結合親和性の調整に寄与するため、分子最適化戦略の焦点となっています。

応用分野では、中枢神経系(CNS)薬剤の開発候補としての可能性が学術論文で議論されています。ピペリジン骨格は受容体リガンド設計において汎用性が高く、Gタンパク質共役受容体(GPCR)やイオンチャネルとの相互作用が期待されます。2024年に発表されたケモインフォマティクス研究では、類似構造が神経変性疾患関連ターゲットに対してin silicoスクリーニングで高いスコアを示したことが報告されました。

合成経路に関しては、フローケミストリー技術を活用した効率的な製造プロセスが注目されています。マイクロリアクターを用いることで、従来のバッチ法に比べて反応収率が向上し、廃棄物削減も可能となるため、グリーンケミストリーの観点からも意義があります。フッ素化反応の最適化や不斉合成手法については、近年の有機合成化学シンポジウムで複数の改良法が提案されています。

分析技術の進歩も本化合物の研究を加速しています。LC-MS/MSやNMR分光法の発達により、微量サンプルでの構造同定や立体配置解析が可能になりました。特に19F-NMRはフッ素原子の特性を活��した独自の分析法として、製剤中安定性試験や代謝物トラッキングに応用されています。

市場動向として、バイオ医薬品に比べて合成が容易な低分子医薬品への回帰傾向が2020年代後半に見られ、構造多様性創出を目的としたスキャフォールドホッピング戦略において、本化合物のようなフッ素化ヘテロ環が再評価されています。創薬プラットフォームを提供する企業の製品カタログでは、分子フラグメントとしての掲載数が3年間で2倍以上に増加しています。

安全性評価に関する最新の知見では、in vitro毒性スクリーニングシステムの高度化により、開発初期段階でのリスク予測精度が向上しています。肝代謝酵素(CYP450)との相互作用やhERGチャネル阻害活性についてのQSARモデルが構築され、候補化合物選別の効率化に貢献しています。

今後の展望として、デジタルツイン技術を活用した仮想スクリーニングや、自動合成ロボットとの連携による高速構造最適化が期待されます。マテリアルズインフォマティクスの手法を拡張したマルチオミックス解析により、本化合物の新規生物学的活性が発見される可能性も注目に値します。

2000315-87-5 (2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)